N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound belonging to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound acts by inhibiting the COX enzymes . This inhibition suppresses the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins and thromboxanes . This results in a reduction of inflammation and pain.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-absorbed in the body .
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, reducing inflammation and pain . Compounds with similar structures have shown significant anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Benzothiazole Formation: The starting material, 2-aminothiophenol, is reacted with chloroacetic acid to form 2-chlorobenzothiazole.
Methoxylation: The 2-chlorobenzothiazole undergoes methoxylation using methanol in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The resulting 7-chloro-4-methoxybenzo[d]thiazol-2-amine is then treated with 4-methylbenzenesulfonyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Substituted derivatives at the chloro and methoxy positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases such as tuberculosis and cancer. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzothiazole Derivatives: These compounds share the benzothiazole core structure but differ in their substituents.
Sulfonamide Derivatives: These compounds contain the sulfonamide group but have different aromatic rings.
Uniqueness: N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of chloro, methoxy, and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-9-3-5-10(6-4-9)23(19,20)18-15-17-13-12(21-2)8-7-11(16)14(13)22-15/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWWRHLDNSFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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